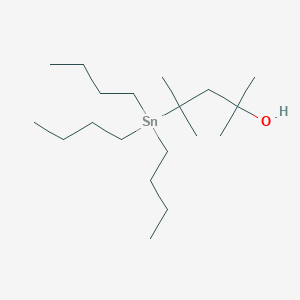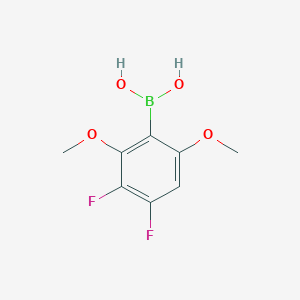![molecular formula C15H14N2O7 B14145859 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid CAS No. 1165-77-1](/img/structure/B14145859.png)
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid is a complex organic compound with a molecular formula of C14H14N2O7. This compound is characterized by the presence of a phthalimide group, which is a derivative of phthalic anhydride, and a pentanedioic acid moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid typically involves the reaction of phthalic anhydride with glycine to form phthalimidoacetic acid. This intermediate is then reacted with glutaric anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides.
Wissenschaftliche Forschungsanwendungen
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimidoacetic acid: A simpler analog with similar reactivity but lacking the pentanedioic acid moiety.
N-Phthaloylglutamic acid: Contains a similar phthalimide group but with a different amino acid backbone.
Phthalimidooxyacetic acid: Another analog with an ether linkage instead of an amide bond.
Uniqueness
2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid is unique due to its combination of the phthalimide group and the pentanedioic acid moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1165-77-1 |
|---|---|
Molekularformel |
C15H14N2O7 |
Molekulargewicht |
334.28 g/mol |
IUPAC-Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H14N2O7/c18-11(16-10(15(23)24)5-6-12(19)20)7-17-13(21)8-3-1-2-4-9(8)14(17)22/h1-4,10H,5-7H2,(H,16,18)(H,19,20)(H,23,24) |
InChI-Schlüssel |
LTJCNWLCAPQJDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)


![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
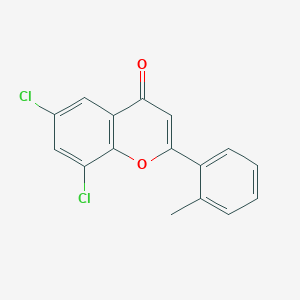
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
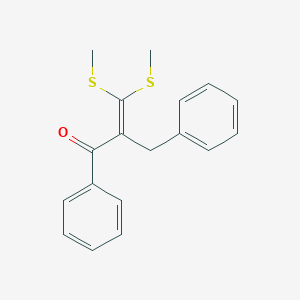
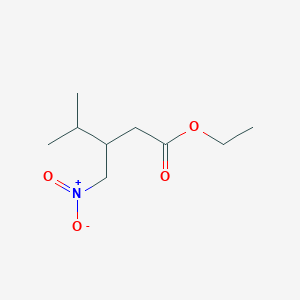
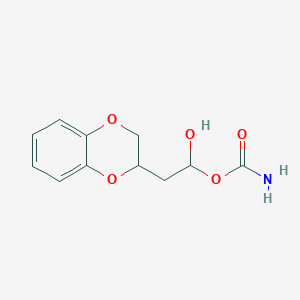
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)

